molecular formula C19H20N2O3S B2684118 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868369-15-7

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2684118
CAS No.: 868369-15-7
M. Wt: 356.44
InChI Key: VSMKOCBHNFLYMV-VXPUYCOJSA-N
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Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with ethyl, methoxy, and methyl groups at positions 3, 4, and 7, respectively. The 3-methoxybenzamide moiety is attached via an imine linkage, forming a conjugated system. The compound’s structural complexity and electron-rich aromatic system make it a candidate for applications in materials science or medicinal chemistry, particularly in metal coordination or as a pharmacophore .

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)10-9-12(2)17(16)25-19(21)20-18(22)13-7-6-8-14(11-13)23-3/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMKOCBHNFLYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as acetonitrile or ether, and reagents like hydrazine hydrate and ethyl trifluoroacetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application, but they often include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

Key structural variations among benzothiazole derivatives include substituents on the heterocyclic core, the benzamide group, and the presence of halogens or additional methoxy groups. Below is a comparative analysis:

Table 1: Substituent and Molecular Property Comparison

Compound Name Substituents (Benzothiazole Core) Benzamide Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound 3-ethyl, 4-methoxy, 7-methyl 3-methoxy 369.4* ~4.2† 4‡
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 3-ethyl, 4-fluoro 2-methoxy 330.4 4.0 4
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide 3-ethyl, 4,7-dimethoxy 4-methoxy 372.4 3.9 5
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl 4-methyl 408.5 4.8 3

*Calculated based on molecular formula (C₂₀H₂₁N₂O₃S); †Estimated via analogy to ; ‡Includes two methoxy oxygens and two amide oxygens.

Key Findings :

Lipophilicity : The target compound’s XLogP3 (~4.2) is comparable to its fluorinated analogue , but lower than the phenyl-substituted derivative , highlighting the role of aromatic substituents in enhancing hydrophobicity.

Hydrogen Bonding : The dimethoxy analogue has the highest hydrogen bond acceptor count (5), which may improve aqueous solubility compared to the target compound.

Insights :

  • The target compound’s synthesis likely requires a hybrid approach: cyclocondensation to form the benzothiazole core (as in ), followed by amide coupling (as in ).
Crystallographic and Geometric Analysis

X-ray studies of the phenyl-substituted analogue reveal:

  • Dihedral Angles : The benzamide and thiazole rings exhibit a dihedral angle of 12.5°, indicating moderate conjugation. Substituents like methoxy groups may enhance planarity, improving π-π stacking interactions.
  • Hydrogen Bonding : The N—H···O and C—H···O interactions dominate crystal packing, as observed in . The target compound’s methoxy groups may facilitate similar interactions, influencing melting points and solubility.

Biological Activity

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name This compound
CAS Number Not specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It has been observed to inhibit key signaling pathways associated with cell survival and proliferation:

  • Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. The compound has been shown to decrease Akt phosphorylation, leading to reduced cell viability.
  • Activation of Caspase Cascade : The compound promotes the activation of caspases, which are essential for executing apoptosis in cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis or function.

Case Studies

Several studies have documented the effects of this compound:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound reduced cell viability by 70% at a concentration of 50 µM over 48 hours.
    • : Demonstrated potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy Study :
    • Objective : Assess antimicrobial effects against Staphylococcus aureus.
    • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • : Suggests potential use in treating infections caused by resistant strains.

Safety Profile

While the biological activities are promising, safety assessments are critical. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.

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